Regulatory Designation as a USP Pharmaceutical Analytical Impurity (PAI)
5-Chlorohydrochlorothiazide is explicitly designated by the United States Pharmacopeia (USP) as a Pharmaceutical Analytical Impurity (PAI) for the drug substance Hydrochlorothiazide (HCTZ) . This official designation directly contrasts with the primary comparator, Hydrochlorothiazide (HCTZ), which is an Active Pharmaceutical Ingredient (API) rather than a PAI. This distinction quantifies a binary, regulatory use-case difference, mandating the procurement of 5-Cl-HCTZ for specific analytical tasks where HCTZ is not fit-for-purpose.
| Evidence Dimension | Official USP Designation |
|---|---|
| Target Compound Data | USP Pharmaceutical Analytical Impurity (PAI) |
| Comparator Or Baseline | Hydrochlorothiazide (HCTZ) - Active Pharmaceutical Ingredient (API) |
| Quantified Difference | Categorical (PAI vs. API) |
| Conditions | Regulatory framework: United States Pharmacopeia (USP) |
Why This Matters
This official designation is a primary driver for procurement, as it dictates that 5-Cl-HCTZ, not HCTZ, is the required reference material for compliance in analytical method development and validation for HCTZ drug products.
